molecular formula C7H10F3NO2 B13243739 Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B13243739
M. Wt: 197.15 g/mol
InChI Key: OFICJXJNWQDYSM-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s chemical stability and lipophilicity, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)acrylic acid with methylamine under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different reactivity and applications.

    Methyl 3-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but with a pyridine ring, used in different contexts.

Uniqueness

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination imparts distinct chemical stability, lipophilicity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)5-4(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3

InChI Key

OFICJXJNWQDYSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCN1)C(F)(F)F

Origin of Product

United States

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